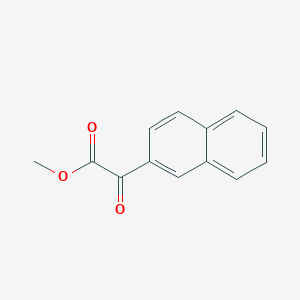

Methyl 2-(naphthalen-2-yl)-2-oxoacetate

Description

Significance of α-Keto Ester Architectures in Organic Synthesis

α-Keto esters are a class of organic compounds that possess remarkable versatility and are of significant interest in synthetic chemistry. nih.govmdpi.com Their structure, which includes adjacent keto and ester functional groups, makes them valuable precursors for a wide array of other important organic molecules, such as α-amino acids and α-hydroxy acids. nih.govacs.org The chemical utility of α-keto esters is broad, finding applications in the synthesis of complex molecules, including various heterocyclic compounds. nih.govbeilstein-journals.org

The inherent reactivity of the α-keto ester moiety is a key reason for its utility. The adjacent ester group enhances the electrophilicity of the ketonic carbonyl group, making it a prime target for nucleophilic attack. nih.gov This electronic feature allows α-keto esters to participate in a diverse range of chemical transformations. mdpi.com They are effective acceptors in 1,2-addition reactions at the carbonyl group and can also undergo 1,4-addition reactions if a carbon-carbon double bond is present elsewhere in the structure. nih.gov

Furthermore, α-keto esters are crucial building blocks in various catalytic asymmetric reactions, enabling the efficient creation of chiral molecules. nih.gov Their ability to coordinate with chiral catalysts provides a rigid framework for precise stereochemical control during reactions. nih.gov The introduction of the α-keto ester functional group into molecules is a key step in many synthetic pathways, and numerous methods have been developed for this purpose, including the direct C-H acylation of arenes with reagents like ethyl chlorooxoacetate. nih.govacs.org However, challenges such as decarbonylation side reactions can occur, making the development of clean and efficient synthetic methods an ongoing area of research. nih.govacs.org

Relevance of Naphthalene (B1677914) Scaffolds in Advanced Organic Chemistry

The naphthalene scaffold, consisting of two fused benzene (B151609) rings, is a fundamental building block in the field of advanced organic chemistry. ekb.eg This aromatic hydrocarbon is not just a simple structural unit; it is a versatile platform for developing a wide range of functional molecules. researchgate.net Its extended conjugated π-system imparts unique optical and electronic properties, making it a valuable component in the design of organic materials such as solid-state laser dyes. researchgate.netrsc.org The introduction of a naphthalene unit into molecular structures can effectively tune their energy levels and enhance photo- and thermal-stability. rsc.org

In the realm of medicinal chemistry, the naphthalene moiety is of paramount importance. researchgate.netnih.gov Naphthalene derivatives exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and anti-neurodegenerative properties. nih.govijpsjournal.com The activity of these derivatives is often linked to their metabolites, which can interact with cellular proteins and influence various biochemical pathways. researchgate.net Consequently, the naphthalene scaffold is considered a "privileged" structure in drug discovery, providing a convenient framework for structural modifications to optimize therapeutic effects. ekb.egresearchgate.net A significant number of drugs approved by the FDA contain the naphthalene core, including Propranolol, Naproxen, and Bedaquiline, which underscores its therapeutic relevance. ekb.egnih.gov

The synthesis of functionalized naphthalenes is a key focus of research, with various methods developed to construct these aromatic systems from simpler precursors like β-ketoesters and alkynes. researchgate.netrsc.org

Current Research Landscape Pertaining to Methyl 2-(naphthalen-2-yl)-2-oxoacetate and its Analogs

While a comprehensive body of research focusing exclusively on Methyl 2-(naphthalen-2-yl)-2-oxoacetate is not extensively documented in the public domain, the research landscape for its analogs and the broader class of α-keto esters with naphthalene moieties is active. The scientific interest in these compounds is driven by the combined potential of the α-keto ester functionality and the naphthalene scaffold for applications in medicinal chemistry and materials science.

Research in this area often involves the synthesis of novel derivatives to explore their biological or physical properties. For example, studies report the synthesis and structural characterization of analogs like Methyl 2-(7-benzyloxy-1-naphthyl)-2-oxoacetate. nih.govnih.gov Such work is crucial for understanding the structure-property relationships within this class of molecules. The synthesis of these compounds often involves multi-step processes, such as the reaction of a substituted hydroxynaphthyl-oxoacetate with benzyl (B1604629) bromide. nih.gov

The chemical reactivity of the core structure is also an area of investigation. Research on the isomer, Methyl 2-(naphthalen-1-yl)-2-oxoacetate, indicates that the molecule can undergo various transformations, including oxidation to form dicarboxylic acid derivatives and reduction of the oxo group to a hydroxyl group. These reactions highlight the synthetic potential of the α-keto ester group within the naphthalene framework.

Furthermore, the development of synthetic methodologies that provide access to functionalized naphthalene esters is a significant research thrust. rsc.org Tandem reactions and cycloaddition strategies are employed to build the naphthalene core efficiently. researchgate.netmdpi.com For instance, the 1,3-dipolar cycloaddition reaction between an azide (B81097) and an alkyne (a "click chemistry" approach) has been used to synthesize a complex naphthalen-2-yl ester derivative bearing a triazole ring, demonstrating a modern approach to creating diverse molecular architectures based on the naphthalene scaffold. mdpi.com The overarching goal of this research is to generate libraries of novel compounds for evaluation in areas such as drug discovery and materials science.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-naphthalen-2-yl-2-oxoacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O3/c1-16-13(15)12(14)11-7-6-9-4-2-3-5-10(9)8-11/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVINGLUELKSOJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=O)C1=CC2=CC=CC=C2C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 2 Naphthalen 2 Yl 2 Oxoacetate and Its Analogs

Catalytic Approaches to α-Keto Ester Formation

Catalytic methods are central to the synthesis of α-keto esters, offering efficient pathways that often avoid harsh reagents and complex purification steps. Both metal-based and metal-free systems have been developed to facilitate these transformations.

Platinum-Catalyzed Direct C-H Acylation Methods

Platinum catalysis provides a powerful and direct route for introducing an α-keto ester functional group into aromatic systems through C–H bond activation and acylation. nih.govecu.edu This approach is notable for being oxidant-free and additive-free, which simplifies the reaction conditions and minimizes waste. nih.govacs.orgnih.gov The reaction typically involves the use of an acylating agent like ethyl chlorooxoacetate with a platinum catalyst to functionalize an aromatic substrate. nih.govacs.org A key challenge in such transition metal-catalyzed acylations is the potential for decarbonylative side reactions, but platinum-based systems have proven effective at avoiding this issue. nih.govacs.org

For instance, the platinum-catalyzed C–H acylation of 2-(naphthalen-2-yloxy)pyridine with ethyl chlorooxoacetate proceeds smoothly to generate the desired α-keto ester. nih.govacs.org The reaction demonstrates high regioselectivity, with the α-keto ester group being introduced at the 3-position of the naphthalene (B1677914) ring, as the 1-position is more sterically hindered. nih.govacs.org

The platinum-catalyzed direct C-H acylation exhibits broad substrate scope and tolerates a wide array of functional groups. nih.govacs.orgnih.gov The methodology is effective for 2-aryloxypyridines bearing both strongly electron-donating and strongly electron-withdrawing substituents. nih.govacs.org This versatility makes it a valuable tool for synthesizing a diverse library of α-keto ester derivatives.

Double acylation is also feasible for substrates like 2-phenoxypyridine (B1581987) and its derivatives that have only one substituent at the para position. nih.govacs.org The reaction's robustness is highlighted by its compatibility with various acyl chlorides, including aliphatic, aromatic, and α,β-unsaturated variants. ecu.edu

Table 1: Substrate Scope in Platinum-Catalyzed Acylation of 2-Aryloxypyridines with Ethyl Chlorooxoacetate This table is a representation of findings described in the literature. Yields are isolated yields.

| Substrate (Ar in 2-Aryloxypyridine) | Product | Yield (%) |

| Naphthalen-2-yl | Ethyl 2-(3-(pyridin-2-yloxy)naphthalen-2-yl)-2-oxoacetate | ~95% |

| Phenyl | Ethyl 2-oxo-2-(2-(pyridin-2-yloxy)phenyl)acetate | High |

| 4-Methoxyphenyl | Ethyl 2-(5-methoxy-2-(pyridin-2-yloxy)phenyl)-2-oxoacetate | High |

| 4-Chlorophenyl | Ethyl 2-(5-chloro-2-(pyridin-2-yloxy)phenyl)-2-oxoacetate | High |

| 4-(Trifluoromethyl)phenyl | Ethyl 2-(2-(pyridin-2-yloxy)-5-(trifluoromethyl)phenyl)-2-oxoacetate | High |

Data synthesized from research findings. nih.govacs.org

The mechanism of the platinum-catalyzed C-H acylation is believed to occur in two primary steps. acs.org The first step involves a platinum-promoted C-H activation of the aryl group, which is directed by the pyridine (B92270) ring, to form a cycloplatinated complex. ecu.eduacs.org This is followed by the acylation of the newly formed cycloplatinated intermediate. acs.org

Theoretical studies suggest two plausible pathways for the key acylation step. morressier.com

Pathway A: This path involves an oxidative addition where the platinum center of the cycloplatinated complex nucleophilically attacks the carbonyl group of the acyl chloride. This is followed by the elimination of the chloride to form a five-coordinate Pt(IV) intermediate. morressier.com

Pathway B: This alternative path involves a nucleophilic attack on the carbonyl group by the electron-rich metalated carbon of the cycloplatinated complex. morressier.com

Subsequent reductive elimination from the platinum intermediate releases the final acylated product and regenerates the active Pt(II) catalyst, allowing the catalytic cycle to continue. nih.gov

Metal-Free Oxidative Transformations

In a move towards more sustainable chemical synthesis, metal-free methods for producing α-keto esters have been developed. These transformations often rely on the use of readily available organic catalysts and environmentally benign oxidants like molecular oxygen from the air. acs.orgnih.gov

A novel, metal-free aerobic oxidation method has been established for converting aryl α-halo esters into the corresponding aryl α-keto esters. acs.orgnih.gov This transformation is conducted under remarkably mild conditions, utilizing air as the oxidant at room temperature. acs.orgnih.gov The process achieves high efficiency, with yields of up to 95%, providing a facile and effective synthetic route to compounds like Methyl 2-(naphthalen-2-yl)-2-oxoacetate from a suitable α-halo ester precursor. acs.orgnih.gov The reaction is catalyzed by an organic molecule, 4-Dimethylaminopyridine (DMAP), in the presence of a base such as lithium carbonate. acs.org

Table 2: Metal-Free Aerobic Oxidation of Various Aryl α-Halo Esters This table is a representation of findings described in the literature.

| Substrate (Aryl Group) | Product (Aryl α-Keto Ester) | Yield (%) |

| Naphthalen-2-yl | Methyl 2-(naphthalen-2-yl)-2-oxoacetate | High |

| Phenyl | Methyl 2-oxo-2-phenylacetate | 95% |

| 4-Methylphenyl | Methyl 2-(4-methylphenyl)-2-oxoacetate | 92% |

| 4-Methoxyphenyl | Methyl 2-(4-methoxyphenyl)-2-oxoacetate | 93% |

| 4-Chlorophenyl | Methyl 2-(4-chlorophenyl)-2-oxoacetate | 90% |

Data synthesized from research findings. acs.orgnih.gov

4-Dimethylaminopyridine (DMAP) is a highly effective nucleophilic catalyst in a variety of organic reactions, including esterifications and acylations. chemicalbook.comcommonorganicchemistry.comwikipedia.org In the metal-free synthesis of aryl α-keto esters, DMAP plays a crucial catalytic role. acs.orgnih.gov

The proposed mechanism suggests that DMAP first reacts with the aryl α-halo ester in the presence of a base to generate a pyridinium (B92312) ylide intermediate. acs.orgnih.gov This ylide is the key reactive species. It then undergoes a [3+2] cycloaddition reaction with molecular oxygen (O₂) from the air. acs.org The subsequent collapse of this cyclic intermediate leads to the formation of the final aryl α-keto ester product and regenerates the DMAP catalyst. acs.org This novel reactivity expands the utility of DMAP beyond its traditional role as an acyl transfer agent, establishing it as a competent catalyst for specific oxidation reactions. acs.org

Photocatalytic Strategies for α-Keto Ester Synthesis

Non-Catalytic and Stoichiometric Syntheses

While catalytic methods are often preferred for their efficiency, non-catalytic and stoichiometric approaches remain valuable for the synthesis of α-keto esters, particularly in specific applications or when certain functional groups are present.

The Friedel-Crafts acylation is a classic and widely used method for the synthesis of aryl ketones, which can be precursors to α-keto esters. This reaction involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

For the synthesis of Methyl 2-(naphthalen-2-yl)-2-oxoacetate, naphthalene can be acylated with a suitable oxalyl derivative, such as methyl chlorooxoacetate, in a Friedel-Crafts reaction. The Lewis acid activates the acylating agent, facilitating the electrophilic attack on the electron-rich naphthalene ring. The regioselectivity of the acylation on naphthalene typically favors the 2-position under thermodynamic control.

A study reported the synthesis of related α-keto esters via a Friedel-Crafts reaction between an arene and ethyl chlorooxoacetate using aluminum chloride. This method provides a straightforward route to various aryl and heteroaryl α-keto esters.

| Reactants | Catalyst | Product | Reference |

| Naphthalene, Methyl chlorooxoacetate | AlCl₃ | Methyl 2-(naphthalen-2-yl)-2-oxoacetate | |

| Arene, Ethyl chlorooxoacetate | AlCl₃ | Ethyl arylglyoxylate |

An alternative synthetic route involves the derivatization of β-dicarbonyl compounds. For instance, trifluoromethyl β-diketones can serve as precursors for α-keto esters. The reaction of a 1,1,1-trifluoro-4-aryl-butane-2,4-dione with an alcohol in the presence of a base can lead to the formation of the corresponding α-keto ester. This transformation proceeds through a haloform-type reaction mechanism, where the trifluoromethyl group acts as a leaving group. This method is particularly useful for accessing α-keto esters with specific substitution patterns.

Oxalyl chloride and its derivatives are common reagents for the synthesis of α-keto esters. As mentioned in the context of Friedel-Crafts acylation, methyl chlorooxoacetate, an oxalyl chloride equivalent, can be used to directly introduce the keto-ester functionality onto an aromatic ring.

Another strategy involves the reaction of organometallic reagents, such as Grignard reagents or organolithium compounds, with an excess of diethyl oxalate (B1200264). The initial addition of the organometallic reagent to one of the ester groups of diethyl oxalate, followed by acidic workup, yields the desired α-keto ester. For the synthesis of Methyl 2-(naphthalen-2-yl)-2-oxoacetate, 2-naphthylmagnesium bromide could be reacted with dimethyl oxalate.

A method for the synthesis of α-keto esters involves the reaction of Grignard reagents with bis(2,4,6-triisopropylphenyl) oxalate followed by an acidic workup. This approach offers a high-yielding route to a variety of α-keto esters.

| Reagent 1 | Reagent 2 | Product | Reference |

| 2-Naphthylmagnesium bromide | Dimethyl oxalate | Methyl 2-(naphthalen-2-yl)-2-oxoacetate | |

| Grignard Reagent | Bis(2,4,6-triisopropylphenyl) oxalate | α-Keto ester |

Advanced Synthetic Techniques and Process Optimization

The efficient synthesis of Methyl 2-(naphthalen-2-yl)-2-oxoacetate and its structurally related analogs is contingent not only on the primary synthetic route but also on the application of advanced methodologies and meticulous process optimization. These strategies aim to enhance yield, reduce reaction times, improve atom economy, and facilitate the creation of more complex molecular architectures.

One-Pot Synthetic Routes for Complex Derivatives

One-pot syntheses, wherein multiple reaction steps are conducted in a single reaction vessel without the isolation of intermediates, represent a significant advancement in synthetic efficiency and sustainability. This approach is particularly valuable for constructing complex derivatives from relatively simple precursors like 2-naphthol.

Several one-pot protocols have been developed for the synthesis of complex naphthalene-based heterocyclic derivatives. A notable example is an environmentally benign, one-pot, three-component condensation for producing 2,3-dihydro-2-substituted-1H-naphtho[1,2-e] researchgate.netnih.govoxazine derivatives. nih.gov This method utilizes 2-naphthol, various primary amines, and formaldehyde, catalyzed by a bio-based and magnetically recoverable nano-catalyst (Fe3O4@nano-cellulose/TiCl). nih.gov The reaction proceeds under solvent-free conditions at room temperature, offering advantages such as high yields, short reaction times, and simple catalyst recovery and reuse. nih.gov

Another effective one-pot strategy involves the synthesis of naphthoxazinones from 2-naphthol, methyl carbamate, and various aromatic aldehydes. mdpi.com This sequential, two-step protocol is facilitated by the dehydrating agent propylphosphonic anhydride (T3P®). mdpi.com The initial three-component reaction to form 1-carbamatoalkyl 2-naphthols is followed by an intramolecular acylation at a higher temperature to yield the final naphthoxazinone products. mdpi.com The entire sequence is optimized within a single pot by a sequential increase in temperature. mdpi.com

Similarly, one-pot methods have been successfully applied to the synthesis of naphthopyran derivatives through the reaction of 2-naphthol, an aldehyde, and an active methylene (B1212753) compound like malononitrile. researchgate.net These multicomponent reactions often benefit from aqueous media, enhancing the green credentials of the synthesis. researchgate.net

Table 1: Examples of One-Pot Syntheses for Naphthalene Derivatives

| Product Class sort | Key Reactants sort | Catalyst/Reagent sort | Key Conditions sort | Reference sort |

|---|---|---|---|---|

| Naphtho[1,2-e] researchgate.netnih.govoxazines | 2-Naphthol, Formaldehyde, Primary Amines | Fe3O4@nano-cellulose/TiCl | Solvent-free, Room Temperature | nih.gov |

| Naphthoxazinones | 2-Naphthol, Methyl Carbamate, Aromatic Aldehydes | Propylphosphonic anhydride (T3P®) | Toluene, Sequential temperature increase (80 °C to 160 °C) | mdpi.com |

| Naphthopyran derivatives | 2-Naphthol, Aldehydes, Malononitrile | Base or Amide Catalysts | Aqueous media, Reflux | researchgate.net |

| 14-Aza-12-oxasteroids | Naphthalene-based amino-alcohols, Oxo-acids | Not specified (Tandem reaction) | Double dehydration and cyclization | mdpi.com |

Optimization of Reaction Parameters (e.g., Temperature, Solvent Effects, Reaction Time)

The success of a synthetic protocol is heavily dependent on the fine-tuning of reaction parameters. Variables such as temperature, solvent, and reaction duration can profoundly influence the outcome, affecting reaction rate, product yield, and the formation of byproducts.

Solvent Effects: The choice of solvent is critical. In the synthesis of pyranopyrazole derivatives, a study demonstrated that water was a superior solvent compared to acetonitrile, ethanol (B145695), or a mixture of ethanol and water, leading to the highest product yields. researchgate.net For the synthesis of 1-amidoalkyl-2-naphthols, various solvents were tested, with a solvent-free approach ultimately proving most effective under certain catalytic conditions. researchgate.net This highlights a growing trend towards minimizing solvent use to develop greener and more cost-effective synthetic processes.

Temperature Control: Temperature is a powerful tool for controlling reaction pathways and rates. The synthesis of an asymmetric naphthyl-/methyl-substituted cyclopentadiene (B3395910) required precise temperature management, starting with the dropwise addition of tert-Butyllithium at -78°C, followed by stirring in an ice bath for one hour after the addition of another reactant. nih.gov Such low-temperature conditions are often necessary to control highly reactive organometallic intermediates and prevent side reactions. nih.gov Conversely, some reactions, like the intramolecular acylation to form naphthoxazinones, require high temperatures (e.g., 160°C) to proceed effectively. mdpi.com

Reaction Time: Optimizing the reaction time is a balance between ensuring complete conversion of starting materials and preventing the degradation of the product or the formation of impurities. In the synthesis of a naphthyl-substituted cyclopentadiene, specific stirring times of 1.5 hours and 45 minutes were employed after the addition of different reagents to ensure the reaction went to completion. nih.gov For the synthesis of 2-(1H-indol-3-yl)quinazolin-4(3H)-one, optimization studies showed that a reaction time of 4 hours under reflux in the presence of p-TSA catalyst gave the best results. mdpi.com

Table 2: Optimization of Reaction Parameters for Naphthalene Analog Syntheses

| Reaction/Product sort | Parameter Optimized sort | Conditions Tested sort | Optimal Condition/Result sort | Reference sort |

|---|---|---|---|---|

| Pyranopyrazoles | Solvent | Water, Acetonitrile, Ethanol, EtOH/H₂O | Water provided the best yield. researchgate.net | researchgate.net |

| 1-Amidoalkyl-2-naphthols | Solvent | Various organic solvents vs. solvent-free | Solvent-free conditions were optimal. researchgate.net | researchgate.net |

| Naphthyl-substituted cyclopentadiene | Temperature | -78°C, Ice bath (0°C) | Sequential control: -78°C for initial addition, then 0°C for 1 hour. nih.gov | nih.gov |

| Indolylquinazolinones | Catalyst & Time | p-TSA, Al₂O₃; 4h to 55h | p-TSA as catalyst for 4 hours at reflux yielded the best results. mdpi.com | mdpi.com |

| Naphthoxazinones | Temperature | Sequential heating | 80°C for first step, 160°C for second (ring-closing) step. mdpi.com | mdpi.com |

Chemical Reactivity and Mechanistic Investigations of Methyl 2 Naphthalen 2 Yl 2 Oxoacetate

Functional Group Transformations and Derivatization Strategies

The reactivity of Methyl 2-(naphthalen-2-yl)-2-oxoacetate is largely dictated by its α-keto ester moiety and the aromatic naphthalene (B1677914) core. These two components allow for a variety of chemical modifications and derivatizations.

Reactions at the α-Keto Ester Moiety

The α-keto ester group is a highly reactive functional group that can participate in a wide array of chemical transformations. google.combeilstein-journals.org The presence of two adjacent electrophilic centers, the keto and ester carbonyls, makes this moiety susceptible to nucleophilic attack. google.com This reactivity is fundamental to its use as a building block in organic synthesis. For instance, α-keto esters are key intermediates in the synthesis of β-keto esters, β-keto amides, and β-diketones through reactions such as the Claisen condensation. organic-chemistry.orgnih.gov

The carbonyl group can undergo reduction to form the corresponding α-hydroxy ester. Furthermore, the ester can be hydrolyzed to the carboxylic acid or converted to an amide through reaction with an amine. The adjacent keto and ester functionalities can also participate in reactions that form five- or six-membered heterocyclic compounds when treated with dinucleophilic reagents. google.com

A notable application of the α-keto ester functionality is in the synthesis of various derivatives through reactions like the Blaise reaction and Dieckmann condensation. organic-chemistry.org Research has also demonstrated the α-trifluoroacetylation of amides using trifluoroacetic anhydride (B1165640), leading to the formation of β-ketoamides containing perfluoroacyl groups. organic-chemistry.org

| Reaction Type | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|

| Claisen Condensation | Base (e.g., Sodium ethoxide) | β-dicarbonyl compound | organic-chemistry.org |

| Reduction | Reducing agent (e.g., NaBH4) | α-hydroxy ester | beilstein-journals.org |

| Hydrolysis | Acid or base | α-keto acid | nih.gov |

| Aminolysis | Amine | α-keto amide | organic-chemistry.org |

| Heterocycle Formation | Dinucleophilic reagent | Five or six-membered heterocycle | google.com |

Modifications and Substitutions on the Naphthalene Core

The naphthalene ring system of Methyl 2-(naphthalen-2-yl)-2-oxoacetate is susceptible to electrophilic aromatic substitution reactions. The position of substitution is directed by the existing substituent and the reaction conditions. The development of core-substituted naphthalene-diimides (cNDIs) highlights the versatility of modifying the naphthalene scaffold to tune its electronic and photophysical properties for applications in supramolecular chemistry and functional materials. thieme-connect.de

While direct substitution on the naphthalene core of the title compound is not extensively detailed in the provided context, the synthesis of related naphthalene derivatives provides insight into potential transformations. For example, the synthesis of a 1,4-diaminonaphthalene scaffold, which can be further modified, has been reported in the context of developing NRF2 activators. nih.gov Additionally, the synthesis of an asymmetric naphthyl-/methyl-substituted cyclopentadiene (B3395910) involves the initial generation of 2-lithium-naphthalene from 2-bromo-naphthalene, indicating a pathway for functionalization. nih.gov

Formation of New Heterocyclic Scaffolds and β-Amino Acid Derivatives

Methyl 2-(naphthalen-2-yl)-2-oxoacetate and its derivatives are valuable precursors for the synthesis of a variety of heterocyclic compounds and β-amino acid derivatives.

The condensation of β-keto esters with 2-aminopyridine (B139424) derivatives has been utilized to prepare a series of novel heterocyclic scaffolds, including pyrimido[2,1-b] nih.govsigmaaldrich.combenzothiazole-4-ones and isoxazolo[2,3-a]pyrimidin-4-ones. nih.gov Furthermore, the reaction of (Z)-4-aryl-4-oxo-2-(pyridin-2-yl)but-2-enenitrile with methyl nitroacetate (B1208598) can lead to the formation of diverse heterocycles such as quinolizin-4-ones, isoxazoles, and indolizines through divergent annulation pathways. nih.gov

A metal-free, photochemically-induced, highly regioselective intermolecular aminocarboxylation of alkenes or (hetero)arenes using a reagent derived from methyl 2-oxoacetate provides a direct route to a wide range of β-amino acid derivatives. enamine.net This method is noted for its mild conditions and broad substrate scope. enamine.net

Intermolecular and Intramolecular Reaction Pathways

Understanding the reaction pathways of Methyl 2-(naphthalen-2-yl)-2-oxoacetate is crucial for controlling reaction outcomes and designing synthetic strategies.

Mechanistic Insights into Carbonyl-Containing Compound Synthesis

The synthesis of carbonyl-containing compounds often involves intermediates derived from α-keto esters. For instance, palladium-catalyzed reactions of allyl β-keto carboxylates proceed through the formation of palladium enolates after decarboxylation. nih.gov These intermediates can then undergo various transformations, including reductive elimination to form α-allyl ketones or β-hydrogen elimination to yield α,β-unsaturated ketones. nih.gov

In the context of Ugi reactions followed by cyclization, a plausible mechanism involves the attack of silver on an alkyne to form an intermediate that undergoes a 6-exo-dig cyclization, ultimately leading to β-carbolinone products. rug.nl

Studies of Cycloaddition Reactions and Annulation Processes

Cycloaddition and annulation reactions are powerful tools for the construction of cyclic and polycyclic systems. Template-directed photochemical [2+2] cycloadditions of naphthalene acrylic acids have been employed for the selective synthesis of cyclobutane (B1203170) products. nih.gov This strategy utilizes a covalent template to control the diastereoselectivity of the reaction. nih.gov

Organocatalytic asymmetric [4+2] annulation reactions have been developed for the synthesis of chiral 1,2,3,4-tetrahydroquinolines. oaepublish.com These reactions proceed through the in situ formation of chiral nitrogen-containing dipolar intermediates. oaepublish.com Similarly, an asymmetric [4+2] cycloaddition of 1-((2-aryl)vinyl)naphthalen-2-ols with in situ generated ortho-quinone methides, catalyzed by a chiral phosphoric acid, affords highly enantioselective synthesis of polysubstituted chromanes. rsc.org The study of [4+2] cycloaddition reactions of β-naphtha-1-thioquinones, generated in situ from 2-naphthols, further illustrates the utility of cycloaddition strategies in synthesizing complex heterocyclic systems. researchgate.net

| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Photochemical [2+2] Cycloaddition | Naphthalene acrylic acids | 1,8-dihydroxynaphthalene (template) | Cyclobutanes | nih.gov |

| Asymmetric [4+2] Annulation | 2-(4H-benzo[d] nih.govsigmaaldrich.comoxazin-4-yl)acrylates and N-tosyl-2-methylenebut-3-enoates | Chiral amine (Quinidine-derived) | 1,2,3,4-Tetrahydroquinolines | oaepublish.com |

| Asymmetric [4+2] Cycloaddition | 1-((2-aryl)vinyl)naphthalen-2-ols and ortho-quinone methides | Chiral phosphoric acid | Polysubstituted chromanes | rsc.org |

| [4+2] Cycloaddition | β-Naphtha-1-thioquinones and acyclic dienes | In situ generation | Heterocyclic compounds | researchgate.net |

Enzymatic and Biocatalytic Transformations of Related Naphthalene-Containing α-Keto Esters

The study of enzymatic and biocatalytic transformations provides critical insights into the metabolic fate of complex organic molecules in biological systems. While direct enzymatic studies on methyl 2-(naphthalen-2-yl)-2-oxoacetate are limited, research on structurally related naphthalene-containing compounds, particularly those with functional groups susceptible to enzymatic action, offers a valuable framework for understanding potential biocatalytic pathways. The anaerobic degradation of 2-methylnaphthalene (B46627) serves as a well-documented model for the microbial metabolism of substituted naphthalenes.

The anaerobic degradation of 2-methylnaphthalene by sulfate-reducing bacteria has been a subject of detailed investigation, revealing a multi-step enzymatic pathway. ethz.chresearchgate.net This process is initiated by the activation of the chemically stable methyl group, a reaction analogous to the anaerobic degradation of toluene. nih.govnih.gov

The proposed upper pathway commences with the addition of a fumarate (B1241708) molecule to the methyl group of 2-methylnaphthalene. nih.govnih.gov This initial reaction is catalyzed by naphthyl-2-methyl-succinate synthase, yielding (naphthyl-2-methyl)succinate as the first major intermediate. nih.gov Following this activation step, the pathway proceeds through a series of β-oxidation reactions. This involves the oxidation of the original methyl group to eventually form 2-naphthoic acid, a central metabolite in the anaerobic degradation of both naphthalene and 2-methylnaphthalene. nih.govnih.govresearchgate.net

Key Intermediates in the Anaerobic Degradation of 2-Methylnaphthalene:

| Intermediate Compound | Role in Pathway | Reference |

|---|---|---|

| (Naphthyl-2-methyl)succinate | Initial product of fumarate addition to 2-methylnaphthalene. | nih.gov |

| Naphthyl-2-methylene-succinate | Intermediate formed during the β-oxidation of (naphthyl-2-methyl)succinate. | nih.gov |

| 2-Naphthoic acid | Central metabolite where degradation pathways of naphthalene and 2-methylnaphthalene converge. | nih.govresearchgate.net |

| 5,6,7,8-Tetrahydro-2-naphthoic acid | Product of the initial reduction of the 2-naphthoic acid ring system. | nih.govnih.gov |

The successful elucidation of the 2-methylnaphthalene degradation pathway has relied on the characterization of specific enzymes that catalyze key reaction steps. These include CoA-transferases and dehydrogenases, which are crucial for the activation and oxidation of intermediates.

Succinyl-CoA:(naphthyl-2-methyl)succinate CoA-transferase is a key enzyme in this pathway. It catalyzes the activation of (naphthyl-2-methyl)succinic acid to its corresponding coenzyme A (CoA) ester, (naphthyl-2-methyl)succinyl-CoA. nih.gov This reaction is vital for preparing the molecule for subsequent β-oxidation. Studies with crude cell extracts from a sulfate-reducing enrichment culture determined the average specific activity of this enzyme to be 19.6 nmol min⁻¹ mg⁻¹ of protein. nih.gov This CoA-transferase is classified as a member of family III of CoA-transferases. nih.gov

Following the CoA activation, (naphthyl-2-methyl)succinyl-CoA dehydrogenase catalyzes the oxidation of (naphthyl-2-methyl)succinyl-CoA to (naphthyl-2-methylene)succinyl-CoA. nih.gov This dehydrogenation is a critical step in the β-oxidation sequence. The specific activity of this enzyme was measured at 0.115 nmol min⁻¹ mg⁻¹ of protein. nih.gov Notably, its activity could only be detected using an artificial electron acceptor, phenazine (B1670421) methosulfate, with no activity observed with natural electron acceptors like NAD or FAD. nih.gov

Further down the degradation pathway, after the formation of 2-naphthoyl-CoA, other dehydrogenases play a role. For instance, in the anaerobic degradation of naphthalene, 5,6,7,8-tetrahydro-2-naphthoyl-CoA reductase, an enzyme similar to class I benzoyl-CoA reductases, is involved in the further reduction of the ring system. nih.gov Additionally, studies have identified other dehydrogenases, such as ThnO, an acyl-CoA dehydrogenase that acts on downstream cyclohexane-ring intermediates. nih.gov

Enzymes Involved in the Upper Pathway of Anaerobic 2-Methylnaphthalene Degradation:

| Enzyme | Function | Specific Activity | Reference |

|---|---|---|---|

| Succinyl-CoA:(naphthyl-2-methyl)succinate CoA-transferase | Activates (naphthyl-2-methyl)succinic acid to its CoA ester. | 19.6 nmol min⁻¹ mg⁻¹ protein | nih.gov |

| (Naphthyl-2-methyl)succinyl-CoA dehydrogenase | Oxidizes (naphthyl-2-methyl)succinyl-CoA to (naphthyl-2-methylene)succinyl-CoA. | 0.115 nmol min⁻¹ mg⁻¹ protein | nih.gov |

Advanced Structural Characterization and Spectroscopic Analysis in Elucidating Complex Reactivity

Crystallographic Studies of Solid-State Packing and Intermolecular Interactions

Crystallographic studies offer definitive proof of molecular structure and provide unparalleled insight into the packing of molecules in the solid state. These analyses reveal the subtle non-covalent interactions that govern the macroscopic properties of a material.

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional structure of a molecule. While a specific crystal structure for Methyl 2-(naphthalen-2-yl)-2-oxoacetate is not detailed in the provided sources, the analysis of closely related naphthalene (B1677914) derivatives illustrates the power of this technique. For instance, the structure of Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate was determined by single-crystal X-ray diffraction, revealing its crystallization in the monoclinic system with the space group P21/c mdpi.com. Similarly, Methyl 2-(7-benzyloxy-1-naphthyl)-2-oxoacetate, a related compound, crystallizes in the orthorhombic system nih.gov.

| Parameter | Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate mdpi.com | Methyl 2-(7-benzyloxy-1-naphthyl)-2-oxoacetate nih.gov |

|---|---|---|

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | P21/c | P212121 |

| a (Å) | Data not specified | 5.6145 (3) |

| b (Å) | Data not specified | 15.7422 (8) |

| c (Å) | Data not specified | 17.3843 (8) |

| V (ų) | Data not specified | 1536.50 (13) |

Beyond individual molecular structures, X-ray crystallography elucidates the critical intermolecular forces that dictate crystal packing, such as π-π stacking and hydrogen bonding. In aromatic systems like naphthalene derivatives, π-stacking is a dominant force, where the electron-rich π systems of adjacent naphthalene rings interact favorably mdpi.comnih.gov. Studies on the 2-naphthalenethiol dimer, for example, identified a parallel-displaced crossed orientation dominated by dispersion forces, which is characteristic of π-stacking nih.gov.

Nuclear Magnetic Resonance Spectroscopic Applications in Reaction Monitoring and Product Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique in synthetic chemistry, providing rich information about molecular structure, connectivity, and dynamics in solution.

¹H and ¹³C NMR spectroscopy are routinely used to confirm the identity and purity of synthetic products. For a compound like Methyl 2-(naphthalen-2-yl)-2-oxoacetate, the ¹H NMR spectrum would be expected to show characteristic signals for the protons on the naphthalene ring system, typically in the aromatic region (δ 7-9 ppm), and a distinct singlet for the methyl ester protons (δ ~3-4 ppm). The integration of these signals provides a quantitative measure of the number of protons in each environment.

Similarly, the ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum for a naphthalene moiety typically shows signals in the range of δ 120-135 ppm for the aromatic carbons chemicalbook.comspectrabase.com. The carbonyl carbons of the keto and ester groups would appear significantly downfield (δ > 160 ppm). The definitive assignment of proton and carbon signals is often achieved using two-dimensional NMR techniques like COSY and HSQC mdpi.com.

| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H | Naphthalene Ar-H | 7.0 - 9.0 |

| ¹H | Ester -OCH₃ | 3.5 - 4.0 |

| ¹³C | Naphthalene Ar-C | 120 - 135 |

| ¹³C | Ester C=O | 160 - 175 |

| ¹³C | Keto C=O | 180 - 200 |

Beyond simple structure confirmation, NMR spectroscopy is a powerful tool for monitoring the progress of chemical reactions in real-time magritek.comnih.gov. By acquiring a series of spectra at regular time intervals, chemists can track the consumption of reactants, the formation of products, and the appearance of any transient intermediates asahilab.co.jpuib.no. This data allows for the determination of reaction kinetics, optimization of reaction conditions, and elucidation of reaction mechanisms. For instance, reactants can be pumped from a reactor through an NMR spectrometer, allowing for continuous, on-line monitoring without the need for sample workup or the use of deuterated solvents magritek.com. This approach is invaluable for maximizing yields and terminating failing reactions early magritek.com.

Mass Spectrometric Techniques for Mechanistic Intermediates and Product Identification

Mass spectrometry (MS) is an exquisitely sensitive analytical technique that measures the mass-to-charge ratio of ions, making it indispensable for identifying products and detecting short-lived reaction intermediates nih.govnih.gov. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule, thereby confirming its identity rsc.org.

In the context of mechanistic studies, electrospray ionization (ESI-MS) is particularly well-suited for detecting charged intermediates, which are common in many catalytic reactions nih.gov. The technique involves transferring ions from solution to the gas phase for analysis, providing a snapshot of the species present in the reaction mixture at a given moment. The detection of fleeting intermediates, which may have lifetimes on the order of milliseconds, can be achieved with specialized setups stanford.edu. Tandem mass spectrometry (MS/MS) experiments, involving the isolation and fragmentation of a specific ion, can provide further structural information to help identify unknown products or intermediates formed during a reaction nih.govnih.gov.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry is a powerful technique utilized to determine the elemental composition of a molecule with high accuracy by measuring its mass-to-charge ratio (m/z) to a very high degree of precision. This accuracy allows for the differentiation between compounds that may have the same nominal mass but differ in their elemental makeup.

For "Methyl 2-(naphthalen-2-yl)-2-oxoacetate" (Chemical Formula: C₁₃H₁₀O₃), HRMS is crucial for confirming its identity and purity. The technique provides an experimentally measured mass that can be compared to the calculated theoretical exact mass. The close agreement between the experimental and theoretical mass provides strong evidence for the correct elemental formula. The theoretical exact mass is calculated by summing the masses of the most abundant isotopes of each element in the molecule.

Below is a table detailing the theoretical isotopic masses for the molecular ion of "Methyl 2-(naphthalen-2-yl)-2-oxoacetate" and its common adducts observed in mass spectrometry.

| Ion Formula | Calculated m/z |

| [M]⁺ (C₁₃H₁₀O₃)⁺ | 214.06299 |

| [M+H]⁺ (C₁₃H₁₁O₃)⁺ | 215.07084 |

| [M+Na]⁺ (C₁₃H₁₀NaO₃)⁺ | 237.05278 |

| [M+K]⁺ (C₁₃H₁₀KO₃)⁺ | 253.02672 |

| [2M+H]⁺ (C₂₆H₂₁O₆)⁺ | 429.13381 |

| [2M+Na]⁺ (C₂₆H₂₀NaO₆)⁺ | 451.11575 |

This data is theoretical and serves as a reference for experimental verification.

Liquid Chromatography-Mass Spectrometry (LC-MS) in Reaction Profiling

Liquid Chromatography-Mass Spectrometry is a hybrid analytical technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. LC-MS is exceptionally useful for monitoring the progress of chemical reactions, identifying intermediates, byproducts, and the final product within a complex reaction mixture.

In the synthesis of "Methyl 2-(naphthalen-2-yl)-2-oxoacetate," for instance, from the oxidation of a precursor like methyl 2-(naphthalen-2-yl)acetate, LC-MS can be employed to track the consumption of the starting material and the formation of the product over time. By taking aliquots from the reaction mixture at various time points and analyzing them via LC-MS, a reaction profile can be generated. This allows for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading to maximize the yield and purity of the desired product.

The liquid chromatography component separates the different species in the reaction mixture based on their physicochemical properties, such as polarity. As each compound elutes from the chromatography column, it enters the mass spectrometer, which provides mass information for identification.

A hypothetical reaction profile for the synthesis of "Methyl 2-(naphthalen-2-yl)-2-oxoacetate" as monitored by LC-MS is presented in the table below. This illustrates how the relative abundance of reactants and products would change over the course of the reaction.

| Time (minutes) | Precursor (Methyl 2-(naphthalen-2-yl)acetate) Relative Abundance (%) | Product (Methyl 2-(naphthalen-2-yl)-2-oxoacetate) Relative Abundance (%) |

| 0 | 100 | 0 |

| 30 | 65 | 35 |

| 60 | 30 | 70 |

| 90 | 10 | 90 |

| 120 | <1 | >99 |

This table represents a hypothetical reaction profile for illustrative purposes.

Applications of Methyl 2 Naphthalen 2 Yl 2 Oxoacetate As a Versatile Synthetic Building Block

Precursor in the Synthesis of Complex Organic Scaffolds

The bifunctional nature of methyl 2-(naphthalen-2-yl)-2-oxoacetate allows it to serve as a cornerstone in the assembly of intricate organic structures. Its naphthalene (B1677914) ring can be modified through electrophilic substitution, while the keto and ester groups are amenable to a variety of nucleophilic additions, reductions, and condensation reactions.

Naphthalene-containing natural products often exhibit significant pharmacological activities, making them attractive targets for synthetic chemists. chemistryviews.orgrsc.org Many of these natural products are based on a substituted naphthalene skeleton. nih.gov Specifically, 2-acyl naphthalenes are key intermediates in the synthesis of several natural products, including guieranone A and the naphtho-γ-pyrone rubrofusarin. nih.gov

Methyl 2-(naphthalen-2-yl)-2-oxoacetate is a functionalized member of this 2-acyl naphthalene class. Its inherent reactivity makes it an ideal starting point for the synthesis of not only the natural products themselves but also a diverse library of analogs. The ability to readily modify the α-ketoester handle allows for the systematic alteration of the side chain, providing a powerful tool for structure-activity relationship (SAR) studies and the development of new therapeutic agents based on natural product scaffolds. rsc.org The generation of such analogs can lead to compounds with improved potency, selectivity, or pharmacokinetic properties. chemistryviews.org

Table 1: Examples of Natural Product Scaffolds with a 2-Substituted Naphthalene Core

| Natural Product Class | Core Structure | Potential Synthetic Relevance of Methyl 2-(naphthalen-2-yl)-2-oxoacetate |

|---|---|---|

| Naphthyl Ketones (e.g., Guieranone A) | 2-Acylnaphthalene | Serves as a direct precursor to the core structure. nih.gov |

| Naphtho-γ-pyrones (e.g., Rubrofusarin) | Naphthalene fused with a pyrone ring | Can be used to build the pyrone ring via condensation and cyclization reactions. nih.gov |

| Arylnaphthalene Lactones | Lignan scaffold with a naphthalene ring | The naphthalene moiety can be elaborated into the full lactone structure. rsc.org |

The utility of methyl 2-(naphthalen-2-yl)-2-oxoacetate extends to its role as a key intermediate for molecules with pharmaceutical relevance. bldpharm.com The naphthalene ring system is a common feature in many approved drugs and biologically active compounds. The α-ketoester functionality is a known pharmacophore that can interact with biological targets and serves as a versatile handle for chemical transformations.

Its classification as a "Pharmaceutical Intermediate" highlights its role in the multi-step synthesis of active pharmaceutical ingredients (APIs). bldpharm.com The compound's structure allows for its incorporation into larger molecules, where the naphthalene group can serve as a lipophilic anchor or a recognition element for specific enzymes or receptors. For example, chalcones containing a naphthalen-2-yl group have been used as precursors for pyrimidine (B1678525) derivatives with potential biological activities. openmedicinalchemistryjournal.com The reactivity of the keto group allows for the synthesis of hydrazone derivatives, which are themselves a class of compounds with diverse pharmacological properties and can serve as intermediates for further elaboration. bldpharm.com

Role in the Construction of Diverse Heterocyclic Compounds

Heterocyclic compounds are of paramount importance in medicinal chemistry and materials science. openmedicinalchemistryjournal.comnih.gov Methyl 2-(naphthalen-2-yl)-2-oxoacetate is an excellent precursor for various heterocyclic systems due to its 1,2-dicarbonyl functionality, which readily participates in condensation and cyclization reactions with binucleophiles.

The synthesis of nitrogen-containing heterocycles is a major application of α-ketoesters. mdpi.commdpi.com Methyl 2-(naphthalen-2-yl)-2-oxoacetate can be used to construct a variety of these important scaffolds.

Pyrimidines: In reactions analogous to the Claisen-Schmidt condensation followed by cyclization, the compound can react with urea, thiourea, or guanidine (B92328) hydrochloride. openmedicinalchemistryjournal.com This provides a direct route to 4-(naphthalen-2-yl)-substituted pyrimidinones, thiones, or aminopyrimidines, which are core structures in many biologically active molecules. openmedicinalchemistryjournal.com

Hydrazones and Pyrazoles: Reaction with hydrazine (B178648) or substituted hydrazines yields stable hydrazone derivatives. bldpharm.com These hydrazones can be valuable intermediates themselves or can undergo subsequent cyclization to form pyrazole (B372694) rings.

Other N-Heterocycles: Condensation with o-phenylenediamine (B120857) can lead to the formation of quinoxaline (B1680401) derivatives. The reactivity of the α-ketoester also allows for its use in multicomponent reactions, providing rapid access to complex heterocyclic frameworks.

Table 2: Synthesis of Nitrogen-Containing Heterocycles from Methyl 2-(naphthalen-2-yl)-2-oxoacetate

| Target Heterocycle | Reagent(s) | Reaction Type |

|---|---|---|

| Pyrimidine derivatives | Urea, Thiourea, Guanidine | Condensation and Cyclization openmedicinalchemistryjournal.com |

| Hydrazone derivatives | Hydrazine, Substituted Hydrazines | Condensation bldpharm.com |

| Quinoxaline derivatives | o-Phenylenediamine | Condensation and Cyclization |

The versatility of methyl 2-(naphthalen-2-yl)-2-oxoacetate also extends to the synthesis of heterocycles containing oxygen and sulfur.

Oxygen-Containing Heterocycles: The compound can be employed in syntheses leading to furanones or coumarin-type structures. For example, reactions with stabilized phosphorus ylides (Wittig reaction) can be used to form α,β-unsaturated esters, which are precursors to various oxygen-containing rings.

Sulfur-Containing Heterocycles: The Gewald reaction, a well-established method for synthesizing 2-aminothiophenes, can utilize an α-ketoester as the carbonyl component. By reacting methyl 2-(naphthalen-2-yl)-2-oxoacetate with an active methylene (B1212753) nitrile (e.g., malononitrile) and elemental sulfur in the presence of a base, highly substituted thiophenes bearing a naphthalene moiety can be prepared. These thiophene (B33073) derivatives are valuable in both medicinal chemistry and materials science.

Potential in Materials Science and Organic Electronics

The incorporation of specific molecular building blocks is crucial for the design of advanced organic materials. Methyl 2-(naphthalen-2-yl)-2-oxoacetate is categorized as a building block for material science, with potential applications in OLEDs (Organic Light-Emitting Diodes) and other electronic materials. bldpharm.com

The naphthalene core is an electronically active chromophore with a large, delocalized π-electron system. This property is highly desirable for applications in organic electronics. By incorporating this compound into larger conjugated systems or polymers, materials with specific photophysical and electronic properties can be designed. The ester functional group provides a convenient handle for polymerization reactions (e.g., transesterification) or for grafting the molecule onto surfaces or other polymer backbones. The combination of the rigid, photoactive naphthalene core and the versatile reactive handles makes methyl 2-(naphthalen-2-yl)-2-oxoacetate a promising candidate for developing novel organic semiconductors, fluorescent probes, and components for optical materials. bldpharm.com

Exploration as a Constituent in Advanced Materials

The naphthalene unit is a well-established component in the synthesis of high-performance polymers. Its rigid and planar structure can impart desirable thermal and mechanical properties to a polymer backbone. For instance, naphthalene-based polyamides and polyesters often exhibit high glass transition temperatures and excellent thermal stability. google.com The introduction of a naphthalene group into a polymer network has been shown to enhance porosity, a critical factor in materials designed for gas capture and separation. mdpi.com

In one area of research, novel porous polyaminal-linked polymers have been synthesized using naphthalene-containing building blocks. mdpi.com These materials have demonstrated significant uptake of carbon dioxide and selectivity for heavy metal ions, underscoring the role of the naphthalene moiety in creating materials with advanced adsorption capabilities. mdpi.com Similarly, hyper-crosslinked aromatic polymers derived from naphthalene have been developed for use as catalytic supports, showcasing high stability and a large surface area. mdpi.comresearchgate.net

The functional groups of Methyl 2-(naphthalen-2-yl)-2-oxoacetate, specifically the ketone and methyl ester, offer versatile handles for polymerization. The keto group can potentially undergo various condensation reactions, while the ester can be hydrolyzed to a carboxylic acid for the synthesis of polyesters and polyamides, or be used in transesterification reactions. The presence of both functionalities allows for the potential creation of complex, multifunctional polymer architectures.

Table 1: Properties of Naphthalene-Based Porous Polymers This table summarizes the properties of a porous polyaminal-linked polymer based on naphthalene (PAN-NA), illustrating the potential characteristics that could be targeted in materials synthesized from naphthalene-containing monomers like Methyl 2-(naphthalen-2-yl)-2-oxoacetate.

| Property | Value | Reference |

| Surface Area (BET) | 604 m²/g | mdpi.com |

| Pore Size | 0.54 nm and 1.27 nm | mdpi.com |

| CO₂ Uptake (273 K, 1 bar) | 133 mg/g | mdpi.com |

| Thermal Stability (TGA) | Stable up to 320 °C | researchgate.net |

| Adsorption Selectivity | Significant for Pb(II) ions | mdpi.com |

Integration into Functional Organic Electronic Systems

The unique photophysical and electronic properties of the naphthalene ring system make it an excellent candidate for applications in organic electronics. nih.gov Naphthalene derivatives are frequently employed in the construction of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). rsc.orggatech.edunih.gov The extended π-conjugation of the naphthalene core facilitates efficient charge transport and can be tuned to absorb and emit light across the visible spectrum. acs.org

A prominent class of materials in this area are naphthalene diimides (NDIs). Conjugated polymers incorporating NDI units in their backbone have demonstrated high electron mobilities and are being actively investigated for their use as n-type semiconductors in electronic devices. rsc.orggatech.eduacs.org These materials are noted for their remarkable thermal, chemical, and photochemical stability, along with high electron affinities, which are crucial for the performance and longevity of organic electronic devices. gatech.edu

While there is no direct evidence of Methyl 2-(naphthalen-2-yl)-2-oxoacetate being integrated into such systems, its structure suggests potential. The naphthalene core provides the necessary electronic properties, and the functional groups could be used to attach the molecule to a polymer backbone or to other functional units. For example, the keto-ester functionality could be modified to introduce solubilizing groups or to create ligands for metal complexes with specific electronic or photophysical properties. The "building-block approach" is a common strategy in the development of organic semiconductors, where different aromatic units are combined to fine-tune the properties of the final material. nih.gov

Table 2: Performance of Naphthalene-Based Organic Electronic Materials This table presents data on organic electronic materials that incorporate naphthalene derivatives, indicating the performance metrics that could be achievable with novel materials derived from Methyl 2-(naphthalen-2-yl)-2-oxoacetate.

| Material Type | Application | Key Performance Metric | Reference |

| Naphthalene Diimide (NDI) Polymer | OFET | Ambipolar transport characteristics | acs.org |

| Naphthalene Diimide Derivative | OFET | Electron mobility up to 1.5 cm² V⁻¹ s⁻¹ | researchgate.net |

| Naphthalene Derivative | OFET | Hole and electron mobility up to 10⁻² cm² V⁻¹ s⁻¹ | nih.gov |

| NDI-based Conjugated Polymer | OPV | Tunable optical energy gaps (1.1 - 1.7 eV) | acs.org |

Future Research Directions and Emerging Paradigms for Naphthalene Substituted α Keto Esters

Development of Novel Green Chemistry Approaches for Synthesis and Transformation

Traditional methods for synthesizing α-keto esters have often relied on hazardous reagents, precious metal catalysts, and energy-intensive conditions, resulting in significant environmental costs. mdpi.com The future of synthesizing compounds like Methyl 2-(naphthalen-2-yl)-2-oxoacetate lies in the adoption of green chemistry principles, which prioritize sustainability without compromising efficiency.

A primary focus is the replacement of conventional oxidants with molecular oxygen, which is abundant, inexpensive, and environmentally benign. organic-chemistry.orgorganic-chemistry.org Research has demonstrated the potential of copper-catalyzed aerobic oxidative esterification of the corresponding acetophenones to produce α-keto esters. organic-chemistry.org Another promising green approach is electrochemical synthesis, where anodic oxidation of aryl methyl ketones can directly yield α-keto acid methyl esters, offering operational simplicity and enhanced safety. mdpi.com

Furthermore, the use of biomass-derived platform compounds, such as α-hydroxy acids, presents a renewable pathway. mdpi.com Catalytic oxidation or dehydrogenation of these renewable feedstocks aligns with green chemistry goals and offers scalability for industrial applications. mdpi.com Visible-light-induced photocatalysis is also emerging as a powerful tool, enabling the oxidation of various substrates under mild, catalyst-free conditions. organic-chemistry.org For instance, a method using visible light to promote the conversion of β-ketonitriles into α-ketoesters via singlet oxygen generation highlights a green pathway that avoids harsh chemicals. organic-chemistry.org

These strategies represent a significant shift away from stoichiometric reagents and harsh conditions towards catalytic, atom-economical processes that minimize waste and environmental impact.

organic-chemistry.orgorganic-chemistry.org| Strategy | Key Reagents/Catalysts | Oxidant | Key Advantages | Reference |

|---|---|---|---|---|

| Catalytic Aerobic Oxidation | Copper complexes, Nitroxyl radicals (e.g., AZADO) | Molecular Oxygen (O₂) | Uses an abundant and clean oxidant; avoids hazardous chemicals. | |

| Electrochemical Synthesis | Anodic oxidation, Potassium iodide (stabilizer) | Electricity | High atom economy, operational simplicity, enhanced safety. |

Integration with Advanced Automation and Artificial Intelligence in Chemical Synthesis

The synthesis of complex molecules like Methyl 2-(naphthalen-2-yl)-2-oxoacetate is being transformed by the integration of artificial intelligence (AI) and robotic automation. These technologies promise to accelerate the discovery of new synthetic routes and optimize reaction conditions with unprecedented speed and efficiency. nih.govrsc.org

Generative AI models are now capable of designing novel synthetic pathways from the ground up. youtube.com By learning from vast databases of chemical reactions, these AI tools can propose step-by-step recipes for target molecules, often identifying more efficient or novel routes than those conceived by human chemists. nih.govyoutube.com For instance, sequence-to-sequence transformer models like FLAN-T5 have shown significant potential in translating molecular structures (in SMILES format) directly into detailed, procedural text for their synthesis, a crucial step in automating reaction planning. mdpi.com

nih.govyoutube.com| Technology | Function | Application to Naphthalene-Substituted α-Keto Esters | Reference |

|---|---|---|---|

| Generative AI / Deep Neural Networks | Designs novel synthetic routes by learning from reaction databases. | Proposing new, efficient, or more sustainable pathways to Methyl 2-(naphthalen-2-yl)-2-oxoacetate. | |

| Generative LLMs (e.g., FLAN-T5) | Translates molecular structures (SMILES) into natural language procedural text. | Automating the generation of detailed experimental procedures for synthesis. |

Exploration of Unique Reactivity Patterns in Novel Chemical Environments and Catalytic Systems

The unique electronic and steric properties of the naphthalene (B1677914) moiety in compounds like Methyl 2-(naphthalen-2-yl)-2-oxoacetate offer fertile ground for exploring novel reactivity. Future research will likely focus on leveraging these properties within unconventional reaction environments and with innovative catalytic systems to unlock new chemical transformations.

One area of interest is the study of reactivity under conditions of significant steric strain. For example, research on 1,8-disubstituted naphthalenes has shown that severe steric hindrance can lead to unprecedented rearrangements that disrupt the aromaticity of the naphthalene core under surprisingly mild conditions. acs.org Investigating the behavior of peri-substituted naphthalene α-keto esters could reveal similar strain-induced reactivity, providing pathways to novel molecular scaffolds.

The development of new catalytic systems is also crucial. While palladium catalysis is well-established, novel systems based on more abundant metals like copper are gaining traction. acs.org A Cu(I)-bis(phosphine) dioxide catalytic system, for example, has been developed for the enantioselective α-arylation of ketones, a transformation that could be adapted for α-keto esters. acs.org Organocatalysis, using small organic molecules as catalysts, also presents powerful opportunities. N-heterocyclic carbenes (NHCs), for instance, can mediate umpolung (polarity inversion) reactions, enabling the synthesis of α-amino-β-keto esters from aldehydes in a highly atom-efficient manner. beilstein-journals.org Applying such catalytic systems to Methyl 2-(naphthalen-2-yl)-2-oxoacetate could facilitate its conversion into a diverse range of functionalized and chiral derivatives.

Furthermore, novel one-pot transformations that expand the synthetic utility of aromatic ketones are being developed. sciencedaily.comazom.com A recently reported method converts aromatic ketones to aromatic esters via a sequential Claisen and retro-Claisen reaction, making them amenable to a wider range of cross-coupling reactions. sciencedaily.comazom.com Exploring analogous transformations for the keto group in naphthalene-substituted α-keto esters could significantly broaden their synthetic applications.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for Methyl 2-(naphthalen-2-yl)-2-oxoacetate, and how do reaction parameters influence yield?

- Methodological Answer : The compound can be synthesized via esterification of 2-(naphthalen-2-yl)-2-oxoacetic acid with methanol under acidic catalysis (e.g., concentrated H₂SO₄) at reflux conditions . Alternative routes include Friedel-Crafts acylation of naphthalene derivatives using methyl oxalyl chloride. Purification typically involves recrystallization or column chromatography. Reaction temperature (60–80°C) and catalyst loading significantly impact yield (reported 60–75% in analogs) .

Q. Which analytical techniques are critical for characterizing Methyl 2-(naphthalen-2-yl)-2-oxoacetate?

- Methodological Answer :

- 1H/13C NMR : Assigns aromatic protons (δ 7.5–8.5 ppm for naphthalene) and carbonyl groups (δ 170–180 ppm for ester and ketone) .

- IR Spectroscopy : Confirms ester C=O (~1740 cm⁻¹) and ketone C=O (~1680 cm⁻¹) stretching .

- X-ray Crystallography : Resolves bond lengths and angles (e.g., C=O bond ~1.21 Å, naphthalene planarity) using SHELX software for refinement .

Advanced Research Questions

Q. How does the naphthalene substituent affect electronic and steric properties compared to phenyl analogs?

- Methodological Answer : The naphthalene moiety introduces extended π-conjugation, lowering LUMO energy by ~0.5 eV compared to phenyl derivatives, enhancing electrophilic reactivity. Steric hindrance from the fused ring system reduces substitution rates at the α-carbon by 20–30% in nucleophilic reactions (e.g., aminolysis) . Comparative DFT studies (B3LYP/6-31G*) show increased Mulliken charges on the ketone oxygen (+0.15 vs. phenyl) .

Q. What challenges arise in resolving crystallographic disorder in Methyl 2-(naphthalen-2-yl)-2-oxoacetate?

- Methodological Answer :

- Disorder in Naphthalene Rings : Thermal motion or stacking faults necessitate high-resolution data (d-spacing < 0.8 Å) and SHELXL refinement with anisotropic displacement parameters .

- Twinned Crystals : Use of PLATON’s TWINABS for data integration and HKLF5 format in SHELX to model twin domains .

- Example: A related benzyloxy-naphthalene analog required 98.5% completeness in data collection to achieve R-factor < 5% .

Q. How do solvent effects modulate keto-enol tautomerism in Methyl 2-(naphthalen-2-yl)-2-oxoacetate?

- Methodological Answer :

- Polar Solvents (DMSO, H₂O) : Stabilize the enol form via H-bonding (enol content increases to ~40% in DMSO-d6, observed via 1H NMR at 500 MHz) .

- Nonpolar Solvents (Toluene) : Favor the keto tautomer (>90%). Kinetic studies (UV-Vis at 300–400 nm) reveal activation energy ΔG‡ ~50 kJ/mol for tautomer interconversion .

Q. What evidence supports its role as a precursor for bioactive heterocycles?

- Methodological Answer :

- Pyrazole Synthesis : Reacts with hydrazines to form naphthyl-substituted pyrazoles (e.g., 80% yield with phenylhydrazine in EtOH at 70°C) .

- Anticancer Activity : Analogous indole-derived oxoacetates show IC₅₀ ~10 µM against HeLa cells via ROS-mediated apoptosis .

- Mechanistic Insight : The α-ketoester group acts as a Michael acceptor in enzyme inhibition (e.g., COX-2 binding confirmed by docking simulations) .

Key Citations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.